molecular formula C14H20O3 B13049220 2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic acid

2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic acid

Cat. No.: B13049220
M. Wt: 236.31 g/mol
InChI Key: TVOKSSDPYIBKNQ-UHFFFAOYSA-N
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Description

2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic acid is an organic compound with a complex structure that includes a tert-butyl group attached to a phenoxy group, which is further connected to a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic acid typically involves the reaction of 3-(tert-butyl)phenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Tert-butyl)phenoxy)acetic acid
  • 2-(4-(Tert-butyl)phenoxy)propanoic acid
  • 2-(3-(Tert-butyl)phenoxy)butanoic acid

Uniqueness

2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic acid is unique due to the specific positioning of the tert-butyl group on the phenoxy ring and the presence of the methylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

2-(3-tert-butylphenoxy)-2-methylpropanoic acid

InChI

InChI=1S/C14H20O3/c1-13(2,3)10-7-6-8-11(9-10)17-14(4,5)12(15)16/h6-9H,1-5H3,(H,15,16)

InChI Key

TVOKSSDPYIBKNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC(C)(C)C(=O)O

Origin of Product

United States

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